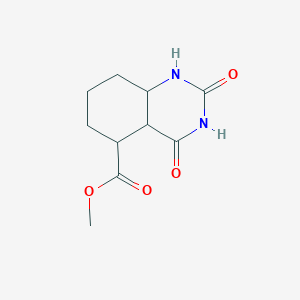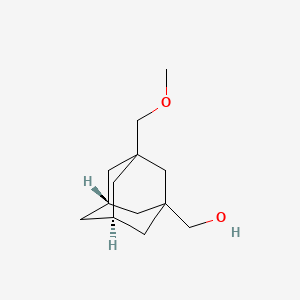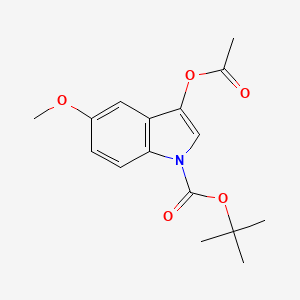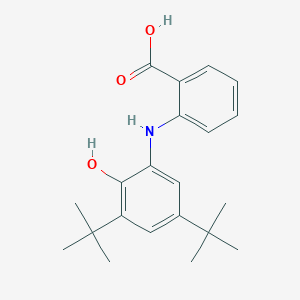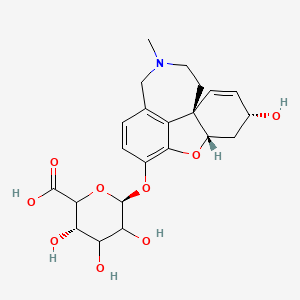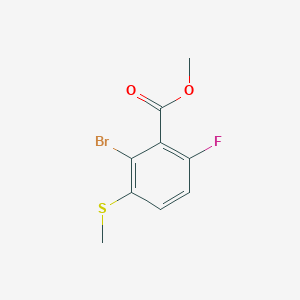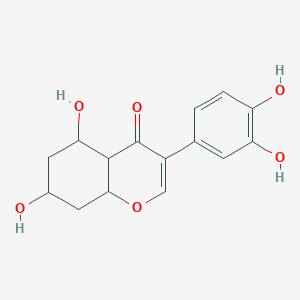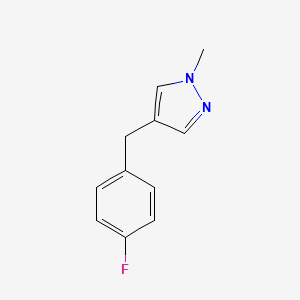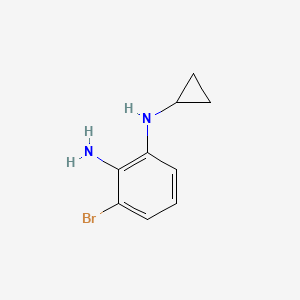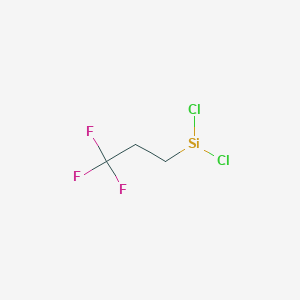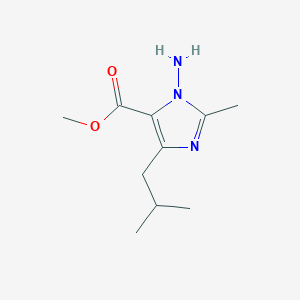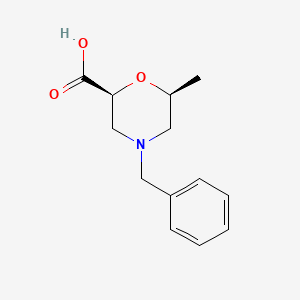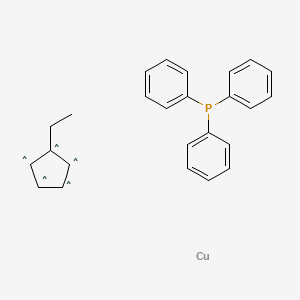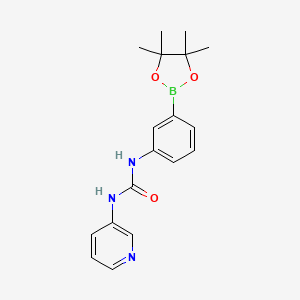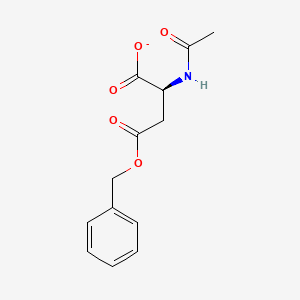
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate is an organic compound with a complex structure that includes an acetamido group, a phenylmethoxy group, and a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amino acid derivative followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production.
化学反応の分析
Types of Reactions
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, often in the presence of catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents involved.
科学的研究の応用
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Shares structural similarities but differs in functional groups and overall reactivity.
(2S,4S)-4-[(18F)FPArg]: Used in imaging and diagnostic applications, particularly in oncology.
Uniqueness
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H14NO5- |
|---|---|
分子量 |
264.25 g/mol |
IUPAC名 |
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)14-11(13(17)18)7-12(16)19-8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)/p-1/t11-/m0/s1 |
InChIキー |
HGRQBCVXVCWXLS-NSHDSACASA-M |
異性体SMILES |
CC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
正規SMILES |
CC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


